An In-depth Technical Guide to 2-Oxo Ticlopidine-d4
An In-depth Technical Guide to 2-Oxo Ticlopidine-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Oxo Ticlopidine-d4 is the deuterated analog of 2-Oxo Ticlopidine, a key intermediate in the metabolic activation of the antiplatelet drug Ticlopidine. Ticlopidine is a thienopyridine prodrug that, once metabolized to its active form, irreversibly inhibits the P2Y12 receptor on platelets, thereby preventing platelet aggregation. The incorporation of deuterium atoms in 2-Oxo Ticlopidine-d4 makes it a valuable tool in pharmacokinetic and metabolic studies, serving as an internal standard for mass spectrometry-based quantification of the non-deuterated metabolite. This guide provides a comprehensive overview of 2-Oxo Ticlopidine-d4, including its chemical properties, metabolic pathway, and relevant experimental protocols.
Chemical and Physical Properties
The following table summarizes the key quantitative data for 2-Oxo Ticlopidine-d4 and its non-deuterated counterpart.
| Property | 2-Oxo Ticlopidine-d4 | 2-Oxo Ticlopidine |
| Chemical Name | 5-[(2-Chlorophenyl)methyl]-5,6,7,7a-tetrahydro-thieno[3,2-c]pyridin-2(4H)-one-d4 | 5-[(2-chlorophenyl)methyl]-3,4,6,7-tetrahydrothieno[3,2-c]pyridin-2-one |
| CAS Number | 1276575-37-1 | 83427-55-8 (HCl salt)[][2] |
| Molecular Formula | C₁₄H₁₀D₄ClNOS | C₁₄H₁₄ClNOS |
| Molecular Weight | 283.81 g/mol | 279.8 g/mol |
Metabolic Pathway of Ticlopidine
Ticlopidine is a prodrug that requires hepatic metabolism to exert its antiplatelet effect. The metabolic activation is a two-step process involving cytochrome P450 (CYP) enzymes, with 2-Oxo Ticlopidine as a crucial intermediate.
The metabolic activation of Ticlopidine begins with its conversion to 2-Oxo Ticlopidine. This reaction is primarily catalyzed by CYP2C19, CYP2B6, and CYP1A2. Subsequently, 2-Oxo Ticlopidine is further metabolized to the active thiol metabolite. This second step is mediated by several CYP enzymes, including CYP2B6, CYP2C9, CYP2C19, CYP3A4, and CYP3A5, as well as serum paraoxonase/arylesterase 1.
Mechanism of Action: P2Y12 Receptor Signaling Pathway
The active thiol metabolite of Ticlopidine irreversibly binds to the P2Y12 receptor on the surface of platelets. This receptor is a G protein-coupled receptor (GPCR) that, when activated by adenosine diphosphate (ADP), initiates a signaling cascade leading to platelet aggregation.
By blocking the P2Y12 receptor, the active metabolite of Ticlopidine prevents ADP from binding and initiating the downstream signaling events. This leads to the inhibition of the Gαi protein, which in turn prevents the inhibition of adenylyl cyclase. As a result, intracellular cyclic adenosine monophosphate (cAMP) levels remain elevated, leading to the activation of protein kinase A (PKA). PKA activation ultimately inhibits platelet activation and aggregation.
Experimental Protocols
Synthesis of 2-Oxo Ticlopidine-d4
A general approach for the synthesis of 2-Oxo Ticlopidine-d4 can be adapted from the known synthesis of Ticlopidine and its metabolites. The synthesis would likely involve the following key steps:
-
Synthesis of a deuterated precursor: A deuterated version of a key intermediate, such as 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, would be synthesized. Deuterium atoms can be introduced at specific positions using appropriate deuterated reagents and reaction conditions.
-
N-alkylation: The deuterated intermediate would then be reacted with 2-chlorobenzyl chloride to introduce the chlorobenzyl group, yielding Ticlopidine-d4.
-
Oxidation: The resulting Ticlopidine-d4 would be subjected to an oxidation reaction to introduce the keto group at the 2-position of the thiophene ring, yielding 2-Oxo Ticlopidine-d4. This oxidation can be achieved using various oxidizing agents, and the reaction conditions would need to be optimized to ensure selective oxidation without degradation of the molecule.
-
Purification: The final product would be purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
Quantification of 2-Oxo Ticlopidine in Biological Matrices using LC-MS/MS
This protocol outlines a general procedure for the quantification of 2-Oxo Ticlopidine in plasma samples using 2-Oxo Ticlopidine-d4 as an internal standard.
1. Sample Preparation:
-
To a 100 µL aliquot of plasma, add 10 µL of a known concentration of 2-Oxo Ticlopidine-d4 internal standard solution.
-
Perform a protein precipitation step by adding 300 µL of acetonitrile.
-
Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
2-Oxo Ticlopidine: Monitor the transition of the precursor ion (m/z) to a specific product ion.
-
2-Oxo Ticlopidine-d4: Monitor the transition of the deuterated precursor ion (m/z) to its corresponding product ion. The exact m/z values will depend on the specific fragmentation pattern of the molecules.
-
-
Data Analysis: Quantify the amount of 2-Oxo Ticlopidine in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the non-deuterated standard.
-
The following diagram illustrates the general workflow for this analytical method.
Conclusion
2-Oxo Ticlopidine-d4 is an indispensable tool for researchers and drug development professionals working with Ticlopidine and other thienopyridine antiplatelet agents. Its use as an internal standard allows for accurate and precise quantification of the key metabolic intermediate, 2-Oxo Ticlopidine, in complex biological matrices. Understanding the metabolic pathway and the mechanism of action of Ticlopidine is crucial for interpreting pharmacokinetic and pharmacodynamic data and for the development of safer and more effective antiplatelet therapies. The experimental protocols outlined in this guide provide a foundation for the synthesis and analysis of this important labeled compound.
